1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique molecular structure and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is classified as a pyrazolo[3,4-d]pyrimidine, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step reactions. The general approach includes:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction time) are critical for optimizing yield and purity but are not fully disclosed in available literature.
The molecular formula for 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine is , with a molecular weight of approximately 301.32 g/mol.
NC1=C(C2=CC=C(F)C=C2)C=NN1C3=CC=C(OC)C=C3
FGPULFZJPVAQAW-UHFFFAOYSA-N
This structure indicates the presence of multiple functional groups that contribute to its biological activity.
The compound can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves interaction with specific biological targets such as enzymes or receptors within cellular pathways.
Relevant data regarding melting point, boiling point, and other thermodynamic properties are not extensively documented but are essential for practical applications.
The primary applications of 1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine include:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6